molecular formula C15H10F3NO3 B2993379 2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 124003-24-3

2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No. B2993379
CAS RN: 124003-24-3
M. Wt: 309.244
InChI Key: RXJNXCXDFOJRHB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules using various methods . For example, one method involves a cascade cyclic reaction between enaminones and N-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often contain a benzene ring substituted with one or more trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a molecular weight around 162.1092 .

Scientific Research Applications

Synthesis and Characterization

A novel phthalimide derivative, closely related to the specified compound, was synthesized and characterized for its photophysical properties. The derivative exhibited solvatochromic behavior and significant solute-solvent interactions, analyzed through various solvent correlation methods. Computational studies were also conducted to understand its ground state dipole moment, atomic charges, and frontier molecular orbital energies (Akshaya et al., 2016).

Halogen Bonding and Supramolecular Architecture

Halogen substituents on halogenated analogs of the specified compound have been shown to play a crucial role in halogen bonding and the formation of supramolecular architectures. This research revealed how different halogens contribute to the structural complexity and stability of the resulting compounds, highlighting the significance of halogen bonding in materials science (Gurbanov et al., 2021).

Structural and Reactivity Studies

Structural and reactivity differences between tricyclic imides, closely related to the target compound, were explored through crystallographic studies. These studies provide insight into the molecular and crystal structures, enabling a better understanding of the reactivity patterns and stability of such compounds (Mitchell et al., 2013).

Gas Transport Properties of Fluorinated Polyimides

Fluorinated polyimides containing a unit structurally similar to the specified compound were synthesized and evaluated for their gas transport properties. These materials exhibited high thermal stability and mechanical strength, along with significant gas permeability, demonstrating their potential in gas separation technologies (Sen & Banerjee, 2012).

Future Directions

While specific future directions for this compound were not found, similar compounds have shown promise in the field of medicinal chemistry, particularly as antiprotozoal agents .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)7-3-1-2-4-8(7)19-13(20)11-9-5-6-10(22-9)12(11)14(19)21/h1-6,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNXCXDFOJRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(trifluoromethyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

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